molecular formula C12H18N4 B1467725 6-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine CAS No. 1180133-30-5

6-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine

Cat. No.: B1467725
CAS No.: 1180133-30-5
M. Wt: 218.3 g/mol
InChI Key: AGLIGQPGUGTVRW-UHFFFAOYSA-N
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Description

“6-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine” is a chemical compound with the molecular formula C12H18N4. It is a derivative of pyridin-3-amine, which is a class of compounds known for their potential in various applications, including as anti-tubercular agents .

Scientific Research Applications

Anticancer Activities

A study by Demirci and Demirbas (2019) discussed the synthesis of novel Mannich bases derived from a leading compound similar to "6-(4-Cyclopropylpiperazin-1-yl)pyridin-3-amine" for anticancer activities. These compounds showed moderate cytotoxic activity against prostate cancer cell lines, highlighting their potential in cancer treatment research (Demirci & Demirbas, 2019).

Heterocyclic Chemistry Applications

Yakovenco et al. (2020) synthesized 5-amino-1H-pyrazolo[4,3-b]pyridine derivatives, indicating the utility of this chemical structure in creating diverse heterocyclic compounds. The study demonstrates the compound's versatility in synthesizing imidazole and pyrimidine rings, offering a pathway for developing novel heterocyclic structures (Yakovenco et al., 2020).

Structural Chemistry Insights

Böck et al. (2021) provided insights into the protonation sites and hydrogen bonding in mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, showcasing the importance of structural analysis in understanding the chemical behavior of related compounds (Böck et al., 2021).

Antibacterial Activity

Frolova, Malik, Uglinskii, Rogelj, Kornienko, and Magedov (2011) discovered a novel heterocyclic scaffold with antibacterial activity, derived from multicomponent synthesis involving a compound structurally related to "this compound." This highlights the potential for developing new antibacterial agents (Frolova et al., 2011).

Enzyme Inhibition for Cancer Therapy

Abdel-Rahman et al. (2021) explored pyridine, pyrazolopyridine, and furopyridine derivatives as CDK2 inhibitors. Their research, focusing on the synthesis, docking studies, and anti-proliferative activity, demonstrates the compound's application in designing enzyme inhibitors for cancer therapy (Abdel-Rahman et al., 2021).

Properties

IUPAC Name

6-(4-cyclopropylpiperazin-1-yl)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c13-10-1-4-12(14-9-10)16-7-5-15(6-8-16)11-2-3-11/h1,4,9,11H,2-3,5-8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLIGQPGUGTVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2)C3=NC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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